4,6-diphenylpyrimidine-2-carboxylic Acid
Overview
Description
4,6-Diphenylpyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrimidine derivative with two phenyl groups attached to the pyrimidine ring, making it a unique and valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-diphenylpyrimidine-2-carboxylic acid typically involves the condensation of appropriate benzaldehyde derivatives with urea or thiourea under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The resulting intermediate is then cyclized to form the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diphenylpyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
4,6-Diphenylpyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It shows promise in the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 4,6-diphenylpyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways .
Comparison with Similar Compounds
- 4,6-Diphenylpyrimidine-2-carbohydrazide
- 4,6-Diphenylpyrimidine-2-carboxamide
- 4,6-Diphenylpyrimidine-2-thiocarboxylic acid
Comparison: Compared to these similar compounds, 4,6-diphenylpyrimidine-2-carboxylic acid is unique due to its specific functional groups and their positions on the pyrimidine ring. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4,6-diphenylpyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-17(21)16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAYYMLJCJMWHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398360 | |
Record name | 2-Pyrimidinecarboxylic acid, 4,6-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6483-96-1 | |
Record name | 2-Pyrimidinecarboxylic acid, 4,6-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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